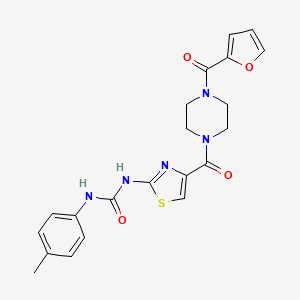![molecular formula C23H25FN2O3S B2557137 N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide CAS No. 686744-11-6](/img/structure/B2557137.png)
N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide” is a synthetic compound . It is classified as a synthetic cannabinoid . Synthetic cannabinoids have been reported to cause psychoactive effects similar to delta-9-tetrahydrocannabinol (THC) .
Synthesis Analysis
While there is no direct synthesis process available for “this compound”, there are similar compounds with detailed synthesis processes . For instance, the synthesis of N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide involves the addition of 1,2-diaminobenzene to 2-(1-methyl-1H-indol-3-yl)acetic acid in dry dichloromethane, followed by stirring at 25–30 °C .Molecular Structure Analysis
The molecular formula of “this compound” is C23H25FN2O . Its molecular weight is 364.5 .Scientific Research Applications
Antimicrobial Properties
Sulfonamide derivatives, including compounds structurally related to N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide, have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit potent in vitro antibacterial and antifungal activities, highlighting their potential as new antimicrobial agents. The diverse structural modifications applied to these sulfonamide derivatives aim to enhance their microbial inhibition capabilities, suggesting their importance in developing novel antimicrobial therapies (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Immunomodulatory Effects
A novel synthetic immunomodulator structurally related to this compound, demonstrated the ability to enhance the cytolytic T-lymphocyte response in several experimental models. This compound was effective in potentiating immune responses against weak antigens and restoring alloreactivity, suggesting its potential in enhancing immune responses against cancer and viral infections (Wang, Ruszala-Mallon, Lumanglas, Silva, & Durr, 1988).
Antitumor Activity
The synthesis of sulfonamide derivatives, including those structurally similar to this compound, has led to compounds with selective in vitro inhibition of cancer cell lines. These compounds, developed through methodologies like Sonogashira couplings, exhibit potential as antitumor agents with a focus on colon and renal cancer cell lines. The selective inhibition of these cancer cell lines underscores the therapeutic potential of sulfonamide derivatives in oncology (McCarroll, Bradshaw, Westwell, Matthews, & Stevens, 2007).
Safety and Hazards
Properties
IUPAC Name |
N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3S/c24-18-12-10-17(11-13-18)14-26-15-22(20-8-4-5-9-21(20)26)30(28,29)16-23(27)25-19-6-2-1-3-7-19/h4-5,8-13,15,19H,1-3,6-7,14,16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMDITBGCZCDQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
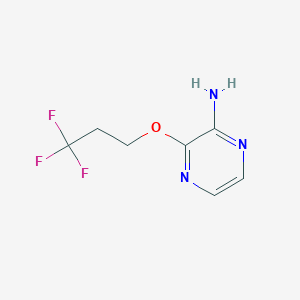
![N-[2-[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]ethyl]prop-2-enamide](/img/structure/B2557056.png)
![N1-(4-ethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2557057.png)
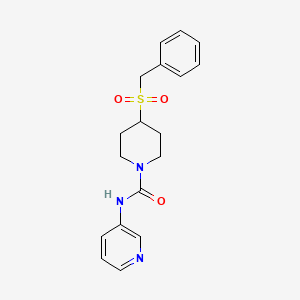
![ethyl 3-cyano-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2557060.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2557062.png)
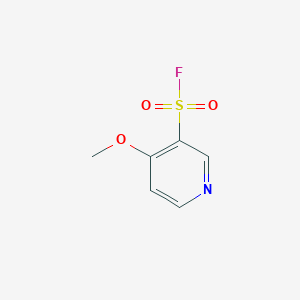
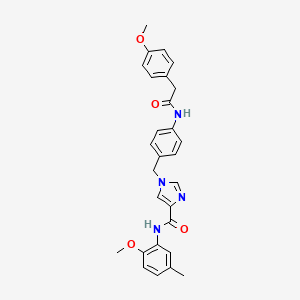
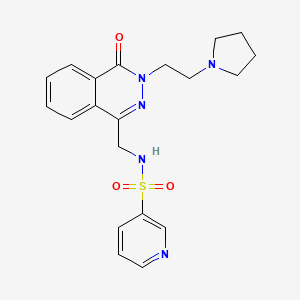
![3-(1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2557069.png)
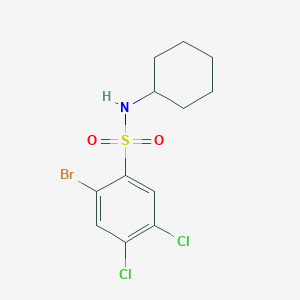
![3-Methyl-7-[(4-methylphenyl)methyl]-8-[(4-methylpiperazin-1-yl)amino]purine-2,6-dione](/img/structure/B2557074.png)

